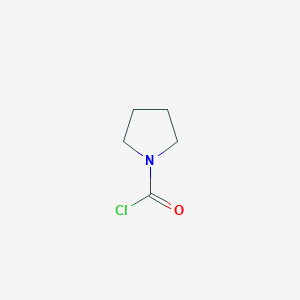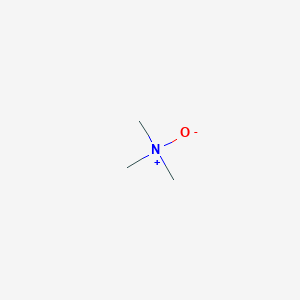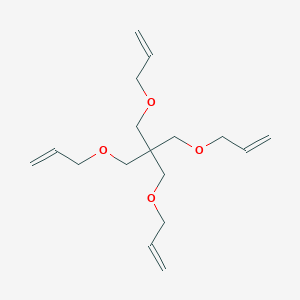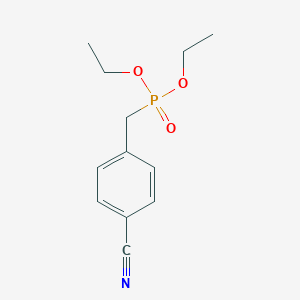
4-氰基苄基二乙基膦酸酯
描述
Synthesis Analysis
The synthesis of diethyl phosphonate derivatives often involves Michaelis-Arbuzov or related reactions. For instance, diethyl (dichloromethyl)phosphonate was prepared for use in alkynes synthesis, showcasing a method that could be analogous to synthesizing diethyl (4-Cyanobenzyl)phosphonate (Marinetti & Savignac, 2003). Additionally, rapid synthesis routes for diisopropyl 4-(chloromethylbenzyl) and 4-(bromomethylbenzyl) phosphonates have been explored, suggesting possible pathways for analogous cyanobenzyl phosphonates (Moreau, Jaffrès, & Villemin, 2002).
Molecular Structure Analysis
The molecular structure of phosphonate compounds like diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized using techniques such as FTIR, FT-Raman, and UV-Vis, alongside DFT calculations. These studies provide insights into the geometrical parameters, vibrational modes, and electronic properties of phosphonate molecules, which are crucial for understanding the behavior of diethyl (4-Cyanobenzyl)phosphonate (Uppal, Kour, Kumar, & Khajuria, 2018).
Chemical Reactions and Properties
Phosphonate compounds participate in various chemical reactions, including [4+2] cycloadditions, which provide a versatile synthetic route for aminophosphonic derivatives. Such reactions are indicative of the reactive nature of phosphonate groups and their potential in creating polyfunctionalized molecules, potentially relevant to the chemistry of diethyl (4-Cyanobenzyl)phosphonate (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).
Physical Properties Analysis
The physical properties of phosphonate compounds, such as thermal stability and solubility, are critical for their application in material science. For example, polybenzimidazole diethyl phosphonates exhibit high thermal stability and solubility in lower alcohols, properties that could be similar in diethyl (4-Cyanobenzyl)phosphonate derivatives (Johnson & Cabasso, 2010).
Chemical Properties Analysis
The chemical behavior of diethyl phosphonate derivatives can be understood through studies on their reactivity, such as hydrogenation reactions, and their use in synthesizing various biologically active compounds. These insights help in predicting the reactivity and potential applications of diethyl (4-Cyanobenzyl)phosphonate in synthesizing biologically relevant molecules (Brel, 2012).
科学研究应用
合成和反应活性
4-氰基苄基二乙基膦酸酯及其衍生物是合成化学中的关键中间体。例如,4-(氯甲基苄基)和4-(溴甲基苄基)二乙基膦酸酯用于制备具有层状结构的混合金属-膦酸酯材料,与传统材料相比,可能提供具有改进的热稳定性和孔隙率的杂化有机-无机材料(Moreau, Jaffrès, & Villemin, 2002)。此外,1-膦酸基-1,3-丁二烯与亚硝基杂二烯亲二烯体的[4+2]环加成反应已被探索作为氨基膦酸衍生物的合成途径,展示了膦酸酯化合物在有机合成中的化学多功能性(Monbaliu, Tinant, & Marchand‐Brynaert, 2010)。
光谱和计算研究
4-氰基苄基二乙基膦酸酯和相关化合物由于其有趣的结构特性和潜在的药理活性,一直是光谱和计算研究的重点。Ali 等人(2020 年)使用各种光谱技术和计算研究合成了亚氨基膦酸化合物并对其进行了分析,发现这些化合物具有显着的非线性光学 (NLO) 响应和良好的全局反应性参数,表明它们在各种应用中的潜力(Ali 等人,2020 年)。
材料科学应用
在材料科学领域,人们已经研究了膦酸酯化合物在缓蚀和燃料电池应用中的潜力。例如,Gupta 等人(2017 年)研究了 α-氨基膦酸酯作为盐酸中低碳钢的缓蚀剂,揭示了它们的高缓蚀效率,并表明它们在工业应用中的实用性(Gupta 等人,2017 年)。此外,Markova 等人(2009 年)合成了含有膦酸基部分的嵌段共聚物,以潜在地用作燃料电池中的聚合物电解质膜,突出了它们的高热稳定性和质子传导特性(Markova、Kumar、Klapper 和 Müllen,2009 年)。
安全和危害
Diethyl (4-Cyanobenzyl)phosphonate is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .
属性
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWOYIWKNJHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287061 | |
| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-Cyanobenzyl)phosphonate | |
CAS RN |
1552-41-6 | |
| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48805 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1552-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



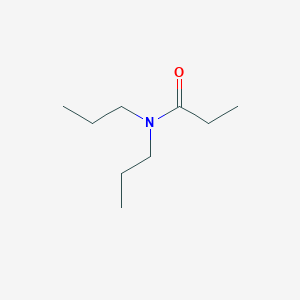

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)



